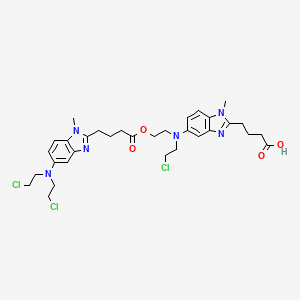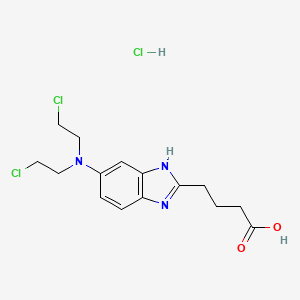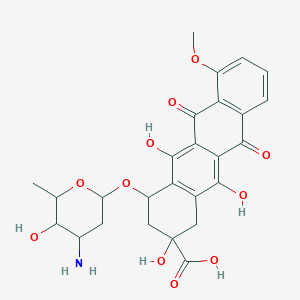
Doxorubicin-Unreinheit 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxorubicin impurity.
Wissenschaftliche Forschungsanwendungen
Krebschemotherapie
Doxorubicin ist ein weit verbreitetes Medikament in der Krebschemotherapie {svg_1}. Es induziert Zelltod über mehrere intrazelluläre Interaktionen, erzeugt reaktive Sauerstoffspezies und DNA-adduzierte Konfigurationen, die Apoptose, Topoisomerase-II-Inhibition und Histon-Ausschluss induzieren {svg_2}.
Tumortargeting
Jüngste Fortschritte in der Doxorubicin-Formulierung zielen darauf ab, seine Pharmakokinetik und Tumortargeting zu verbessern {svg_3}. Verschiedene parenterale Doxorubicin-Formulierungen, wie Liposomen, polymere Mizellen, polymere Nanopartikel und Polymer-Arzneimittel-Konjugate, befinden sich im klinischen Einsatz oder in klinischen Studien, um ihre therapeutische Wirksamkeit zu erhöhen {svg_4}.
Überwindung von Arzneimittelresistenz
Um die Bioverfügbarkeit von Doxorubicin bei intravenöser und oraler Krebsbehandlung zu verbessern, wurden Studien vorgeschlagen, die ein pH- oder redox-sensitives und rezeptor-gerichtetes System zur Überwindung der Doxorubicin-Resistenz und zur Steigerung der therapeutischen Wirksamkeit vorschlagen, ohne Doxorubicin-induzierte Toxizität zu verursachen {svg_5}.
Ferroptose-Induktion
Eine tumor-mikroumgebungsaktivierbare Fe-Doxorubicin-beladene amorphe CaCO3-Nanoformulierung wurde entwickelt, die Ferroptose in Ziel-Tumorzellen auslöst {svg_6}. Diese Nanoformulierung hat eine starke Ferroptose-Wirksamkeit gezeigt und könnte ein klinisches Versprechen bieten {svg_7}.
Antibiotische, antiprotozoale und antimykotische Anwendungen
Hachimycin, eine Verbindung ähnlich Doxorubicin, ist ein Polyen-Makrolid-Antibiotikum, Antiprotozoikum und Antimykotikum, das von Streptomyces gewonnen wird {svg_8}. Es wurde bei gynäkologischen Infektionen eingesetzt {svg_9}.
Spektroskopie
Obwohl es keine direkte Anwendung von Doxorubicin ist, wird die FTIR-Spektroskopie, wie z. B. das Nicolet Apex FTIR-Spektrometer, für routinemäßige Analysen und Forschungsanwendungen verwendet, darunter Qualitätskontrolle (QA/QC), F&E und regulatorische Konformität {svg_10}. Dies könnte möglicherweise bei der Analyse und Untersuchung von Doxorubicin und seinen Verunreinigungen eingesetzt werden.
Wirkmechanismus
Target of Action
Doxorubicin, also known as “Doxorubicin Impurity 6”, “4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid”, or “FT-0665910”, primarily targets DNA-associated enzymes and topoisomerase II .
Mode of Action
Doxorubicin interacts with its targets through several mechanisms. It intercalates with DNA base pairs , inhibits topoisomerase II , and generates reactive oxygen species (ROS) . This leads to DNA damage and ultimately cell death .
Biochemical Pathways
The action of Doxorubicin affects multiple biochemical pathways. It contributes to DNA damage , ROS production , apoptosis , senescence , autophagy , ferroptosis , and pyroptosis induction , as well as its immunomodulatory role .
Biochemische Analyse
Cellular Effects
The cellular effects of Doxorubicin Impurity 6 are not well-studied. Doxorubicin, the parent compound, is known to cause DNA damage and cell death . It can also cause heart problems and low blood cell counts
Molecular Mechanism
The molecular mechanism of action of Doxorubicin Impurity 6 is not well-understood. Doxorubicin, the parent compound, is known to cause oxidative stress, topoisomerase inhibition, and mitochondrial damage
Temporal Effects in Laboratory Settings
The temporal effects of Doxorubicin Impurity 6 in laboratory settings are not well-studied. Doxorubicin, the parent compound, is known to have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of Doxorubicin Impurity 6 at different dosages in animal models are not well-studied. Doxorubicin, the parent compound, is known to cause cardiotoxicity in rats
Metabolic Pathways
The metabolic pathways that Doxorubicin Impurity 6 is involved in are not well-understood. Doxorubicin, the parent compound, is known to be associated with cardiotoxicity, which has been linked to various metabolic changes
Transport and Distribution
The transport and distribution of Doxorubicin Impurity 6 within cells and tissues are not well-studied. Doxorubicin, the parent compound, is known to be rapidly taken up by cells
Subcellular Localization
The subcellular localization of Doxorubicin Impurity 6 is not well-understood. Doxorubicin, the parent compound, is known to intercalate with DNA base pairs
Eigenschaften
CAS-Nummer |
69429-21-6 |
|---|---|
Molekularformel |
C26H27NO11 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |
InChI |
InChI=1S/C26H27NO11/c1-9-20(28)12(27)6-15(37-9)38-14-8-26(35,25(33)34)7-11-17(14)24(32)19-18(22(11)30)21(29)10-4-3-5-13(36-2)16(10)23(19)31/h3-5,9,12,14-15,20,28,30,32,35H,6-8,27H2,1-2H3,(H,33,34)/t9-,12-,14-,15-,20+,26-/m0/s1 |
InChI-Schlüssel |
UOZJSBYGENSCDJ-FHRHSTJFSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2S,4S)-4-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenecarboxylic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


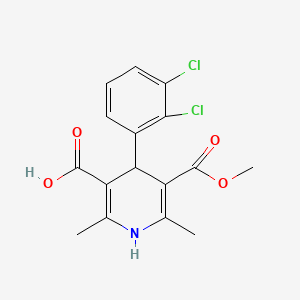
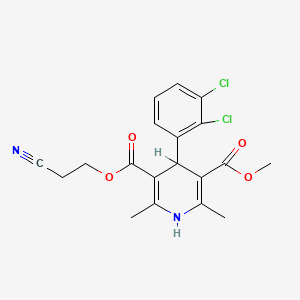
![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)
![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

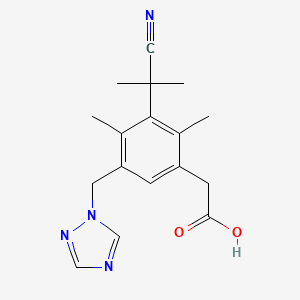
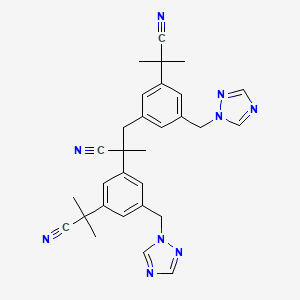
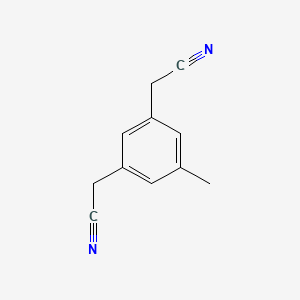

![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
